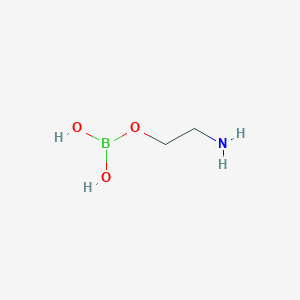![molecular formula C5H2ClN3S B086988 7-Chlorthiazolo[5,4-D]pyrimidin CAS No. 13316-12-6](/img/structure/B86988.png)
7-Chlorthiazolo[5,4-D]pyrimidin
Übersicht
Beschreibung
7-Chlorothiazolo[5,4-D]pyrimidine is a heterocyclic compound with the molecular formula C5H2ClN3S It is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring, with a chlorine atom at the 7th position
Wissenschaftliche Forschungsanwendungen
7-Chlorothiazolo[5,4-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
Mode of Action
It is known that the compound has a potent and selective antagonistic effect on the trpv1 receptor . This receptor is involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli.
Biochemical Pathways
7-Chlorothiazolo[5,4-D]pyrimidine is known to inhibit the release of proinflammatory cytokines from sensory neurons . This suggests that it may affect the biochemical pathways involved in inflammation and pain perception.
Result of Action
7-Chlorothiazolo[5,4-D]pyrimidine has been shown to have a potent and selective antagonistic effect on the TRPV1 receptor, which is involved in pain perception . By inhibiting the release of proinflammatory cytokines from sensory neurons, it may help to reduce inflammation and alleviate pain .
Biochemische Analyse
Biochemical Properties
It is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 7-Chlorothiazolo[5,4-D]pyrimidine on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with cyanogen bromide, followed by chlorination. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 7-Chlorothiazolo[5,4-D]pyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chlorothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted thiazolo[5,4-D]pyrimidines, sulfoxides, and sulfones, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[5,4-D]pyrimidine: Lacks the chlorine atom at the 7th position.
5,7-Dichlorothiazolo[5,4-D]pyrimidine: Contains an additional chlorine atom at the 5th position.
2-Methylthiazolo[5,4-D]pyrimidine: Substituted with a methyl group at the 2nd position.
Uniqueness: 7-Chlorothiazolo[5,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a TRPV1 antagonist and inhibit carbonic anhydrase II sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
7-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFXAHDBRHZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294576 | |
| Record name | 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13316-12-6 | |
| Record name | 13316-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines described in the research?
A1: The single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines using commercially available 4,6-dichloro-5-aminopyrimidine and various isothiocyanates presents several advantages []. Firstly, it streamlines the process, eliminating the need for multi-step reactions and intermediate isolations. Secondly, the reaction proceeds under mild conditions, enhancing its practicality and potentially reducing the formation of unwanted byproducts. Lastly, the method exhibits good to excellent yields, making it an efficient route for obtaining these valuable intermediates.
Q2: How can 7-chlorothiazolo[5,4-d]pyrimidine be further functionalized?
A2: 7-Chlorothiazolo[5,4-d]pyrimidine serves as a versatile intermediate for synthesizing various thiazolo[5,4-d]pyrimidine derivatives. The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions [, , ]. For example, reacting it with alkyl or aryl amines yields novel 2,7-diaminothiazolo[5,4-d]pyrimidines. Other nucleophiles, such as diethyl D,L-aspartate [] and D,L-mercaptosuccinic acid [], can also be employed to introduce different functionalities at the 7-position.
Q3: Has 7-chlorothiazolo[5,4-d]pyrimidine been used in the synthesis of any biologically relevant molecules?
A3: Yes, researchers have utilized 7-chlorothiazolo[5,4-d]pyrimidine to synthesize analogs of succinoadenine, a molecule with potential biological activity []. By reacting 7-chlorothiazolo[5,4-d]pyrimidine with diethyl D,L-aspartate followed by hydrolysis, researchers synthesized a novel succinoadenine analog. This highlights the potential of this compound as a building block for developing new molecules with interesting biological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














